molecular formula C13H8FNO2 B6375830 2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol CAS No. 1261967-47-8

2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol

Cat. No.: B6375830
CAS No.: 1261967-47-8
M. Wt: 229.21 g/mol
InChI Key: MIPKOJFYMYMCRB-UHFFFAOYSA-N
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Description

2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol is an organic compound with the molecular formula C13H8FNO2 This compound is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a hydroxy group (-OH) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: The initial step involves the formation of the biphenyl core through a Suzuki-Miyaura coupling reaction. This reaction uses a palladium catalyst to couple a halogenated phenyl compound with a boronic acid derivative.

    Introduction of Functional Groups: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent. The fluoro and hydroxy groups are typically introduced through electrophilic aromatic substitution reactions using fluorinating and hydroxylating agents, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted biphenyl derivatives

Scientific Research Applications

2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano, fluoro, and hydroxy groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol
  • 2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol

Uniqueness

2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both electron-withdrawing (cyano and fluoro) and electron-donating (hydroxy) groups on the biphenyl structure provides a unique balance of electronic effects, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-11-4-9(5-12(16)6-11)8-1-2-13(17)10(3-8)7-15/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPKOJFYMYMCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684702
Record name 3'-Fluoro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-47-8
Record name 3'-Fluoro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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